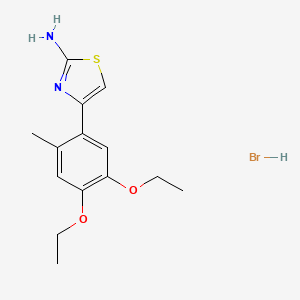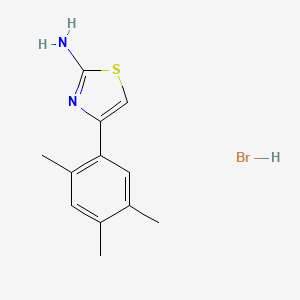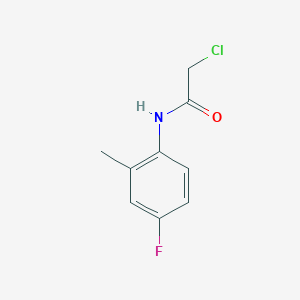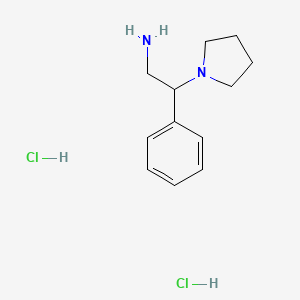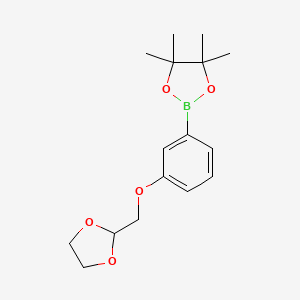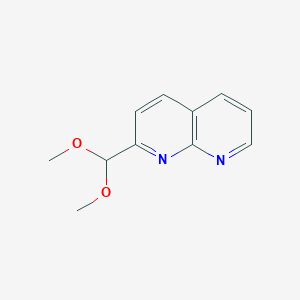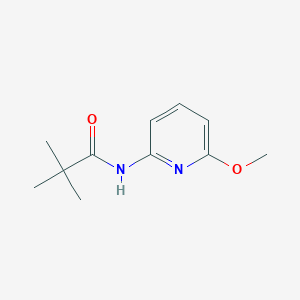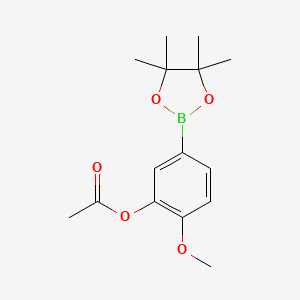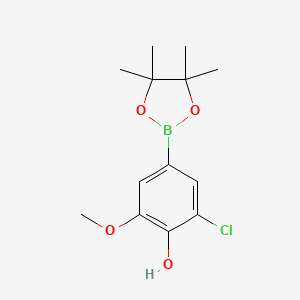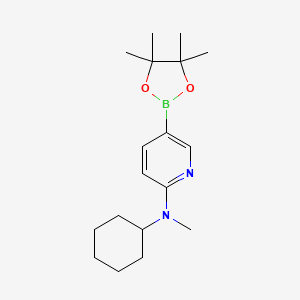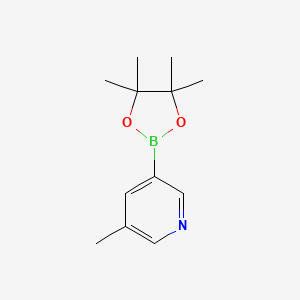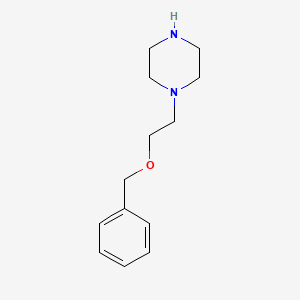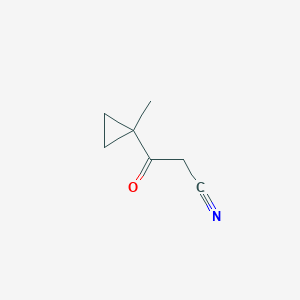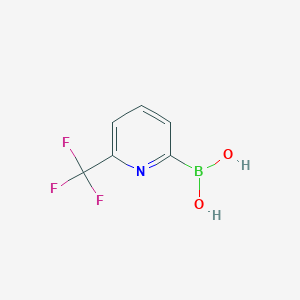
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid
Übersicht
Beschreibung
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 . It is a solid substance that is stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
1. Agrochemical Industry
- Summary of Application : TFMP derivatives are majorly used in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry .
- Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Protein Structure Prediction
- Summary of Application : Google DeepMind’s AlphaFold uses TFMP derivatives to predict the structure of proteins, DNA, RNA, ligands, and more .
- Methods of Application : Given an input list of molecules, AlphaFold generates their joint 3D structure .
- Results or Outcomes : AlphaFold has been cited more than 20,000 times and its scientific impact recognized through many prizes .
4. Animal Health Products
- Summary of Application : TFMP derivatives are used in the development of veterinary products .
- Results or Outcomes : Two veterinary products containing the TFMP moiety have been granted market approval .
5. Functional Materials
- Summary of Application : TFMP derivatives are used in the development of functional materials .
- Results or Outcomes : The unique physicochemical properties of TFMP derivatives make them suitable for use in a variety of functional materials .
6. Pesticides
- Summary of Application : TFMP derivatives are used in the development of pesticides .
- Results or Outcomes : TFMP derivatives have been used to develop pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
7. Synthetic Methods
- Summary of Application : TFMP derivatives are used in various synthetic methods .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically, synthetic methods involve the use of TFMP derivatives as intermediates in chemical reactions .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
8. Development of Functional Materials
- Summary of Application : TFMP derivatives are used in the development of functional materials .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically, functional materials are synthesized in a lab and then applied to various products .
- Results or Outcomes : The unique physicochemical properties of TFMP derivatives make them suitable for use in a variety of functional materials .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, have been widely used in Suzuki-Miyaura coupling reactions . The development of new boron reagents for this process is an active area of research, with properties being tailored for application under specific conditions . This suggests that “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” and similar compounds will continue to be important in future chemical synthesis.
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRJCLNUBHVSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590546 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
1162257-61-5 | |
| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



